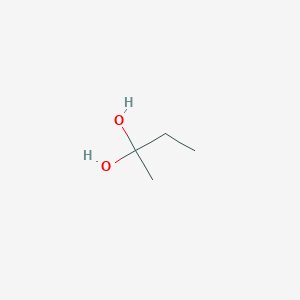
Propanediol, methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-丙二醇,甲基-: , 也称为 2-甲基-1,3-丙二醇,是一种属于烷烃二醇类的二醇。它是无色透明的液体,具有优异的溶解性和保湿性能。 由于其抗菌特性和增强其他成分吸收的能力,这种化合物被广泛应用于化妆品和个人护理产品中 .
准备方法
合成路线和反应条件:
从烯丙醇: 1,3-丙二醇,甲基- 是通过两步化学反应从烯丙醇商业化合成的。第一步是将原料丙烯氧化物异构化为烯丙醇。
从丙烯醛: 另一种方法是使丙烯醛与脂肪族二醇反应,制备环状缩醛,然后进行氢甲酰化和加氢,得到 2-甲基-1,3-丙二醇.
工业生产方法:
化学反应分析
反应类型:
常用试剂和条件:
氧化酯化: 使用分子氧和二氧化钛负载的金-钯催化剂.
加氢: 涉及使用铜锌氧化物加氢催化剂.
主要生成产物:
3-羟基丙酸甲酯: 在氧化酯化过程中形成.
1,4-丁二醇和 2-甲基-1,3-丙二醇: 在加氢过程中形成.
科学研究应用
化学:
生物学:
医药:
工业:
作用机制
1,3-丙二醇,甲基- 主要作为溶剂,增强其他成分在配方中的吸收和功效。 它的作用是均匀分布成分并增强防腐剂的作用 . 在微生物生物合成中,它涉及关键酶,例如 l-岩藻糖/鼠李糖异构酶、l-岩藻糖激酶/鼠李糖激酶和丙二醇氧化还原酶 .
相似化合物的比较
生物活性
Introduction
Propanediol, methyl- (2-methyl-1,3-propanediol) is a chemical compound with diverse applications in various fields, including pharmaceuticals, cosmetics, and polymers. This article explores its biological activity, highlighting its biochemical properties, safety assessments, and relevant case studies.
Molecular Structure and Characteristics
- Chemical Formula : C4H10O2
- Molecular Weight : 90.12 g/mol
- CAS Number : 105-62-4
Propanediol, methyl- is a colorless liquid that is hygroscopic and soluble in water and organic solvents. It has a low potential for bioaccumulation due to its high water solubility and negative log Pow value (-0.6) .
Enzymatic Reactions
Research indicates that propanediol, methyl- can serve as a substrate in various enzymatic reactions. For instance, studies have shown its role in the metabolic pathways of certain microorganisms. The operon responsible for the production of 1,3-propanediol in Clostridium butyricum has been characterized, revealing that enzymes such as glycerol dehydratase are involved in its biosynthesis .
Table 1: Enzyme Activity of Glycerol Dehydratase and 1,3-PD Dehydrogenase
| Strain/Condition | Glycerol Dehydratase (units·mg⁻¹ protein) | 1,3-PD Dehydrogenase (units·mg⁻¹ protein) |
|---|---|---|
| E. coli Δ adhE (pIMP1) on glucose | <0.01 | <0.005 |
| E. coli Δ adhE (pSPD5) on glycerol | 0.36 ± 0.11 | 0.3 ± 0.07 |
| + S-Adenosylmethionine | 0.92 ± 0.28 | - |
| + Coenzyme B12 | 0.35 ± 0.14 | - |
This table summarizes the enzymatic activity associated with propanediol metabolism under different conditions.
Toxicological Profile
The safety assessment of propanediol, methyl- indicates low toxicity levels across various exposure routes:
- Acute Oral Toxicity : LD50 > 5000 mg/kg in rats.
- Acute Dermal Toxicity : LD50 > 2000 mg/kg in rabbits.
- Skin Irritation : Not a skin irritant.
- Eye Irritation : Not an eye irritant.
- Skin Sensitization : Not a skin sensitizer .
These findings suggest that propanediol, methyl- poses minimal risk when handled according to safety guidelines.
Applications in Industry
Propanediol, methyl- is utilized in several industrial applications due to its biological activity:
- Cosmetics : Acts as an emulsifying agent and solvent in formulations.
- Pharmaceuticals : Used as a stabilizing agent for various drug formulations.
- Polymer Production : Serves as a monomer for synthesizing bio-based polyesters .
Case Study 1: Use in E-Cigarettes
A study evaluated the impact of propanediol, methyl- when used in e-cigarette formulations. It was found to contribute to the aerosol generation without significant adverse respiratory effects . This highlights its potential for safe use in consumer products.
Case Study 2: Bio-Based Polyesters
Research on bio-based poly(propylene furandicarboxylate) copolyesters demonstrated that incorporating propanediol, methyl- altered thermal properties and gas barrier characteristics significantly . This suggests its utility in enhancing material performance.
属性
CAS 编号 |
799775-81-8 |
|---|---|
分子式 |
C4H10O2 |
分子量 |
90.12 g/mol |
IUPAC 名称 |
butane-2,2-diol |
InChI |
InChI=1S/C4H10O2/c1-3-4(2,5)6/h5-6H,3H2,1-2H3 |
InChI 键 |
GZSSFSARCMSPPW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















